molecular formula C17H17N5O2 B14641092 3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile CAS No. 52301-71-0

3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile

Cat. No.: B14641092
CAS No.: 52301-71-0
M. Wt: 323.35 g/mol
InChI Key: CLLHVKHCGFNJAH-UHFFFAOYSA-N
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Description

3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is an organic compound known for its vibrant color and potential applications in various fields. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound’s structure includes an ethyl group, a nitrophenyl group, and a propanenitrile group, making it a complex and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile typically involves a multi-step process One common method includes the diazotization of an aromatic amine followed by coupling with an ethyl-substituted aromatic compound The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The azo bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a dye or pigment due to its vibrant color.

    Biology: Investigated for its potential as a biological stain or marker.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of colored materials, textiles, and plastics.

Mechanism of Action

The mechanism of action of 3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The azo bond can undergo reduction to form active amines, which may interact with biological molecules. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethyl{4-[(4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
  • 3-(Ethyl{4-[(2-nitrophenyl)diazenyl]phenyl}amino)ethoxypropanenitrile

Uniqueness

3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of an ethyl group, nitrophenyl group, and propanenitrile group makes it versatile for various applications, distinguishing it from other similar azo compounds.

Properties

CAS No.

52301-71-0

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

3-[N-ethyl-4-[(2-nitrophenyl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C17H17N5O2/c1-2-21(13-5-12-18)15-10-8-14(9-11-15)19-20-16-6-3-4-7-17(16)22(23)24/h3-4,6-11H,2,5,13H2,1H3

InChI Key

CLLHVKHCGFNJAH-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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